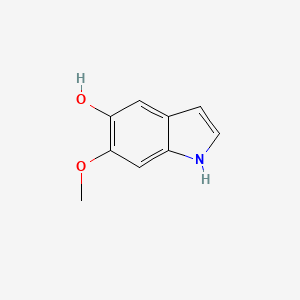

6-methoxy-1H-indol-5-ol

CAS No.: 2380-83-8

Cat. No.: VC1650644

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2380-83-8 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 6-methoxy-1H-indol-5-ol |

| Standard InChI | InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 |

| Standard InChI Key | WZARGPVIAOAKMH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C=CNC2=C1)O |

| Canonical SMILES | COC1=C(C=C2C=CNC2=C1)O |

Introduction

The chemical identity of 6-methoxy-1H-indol-5-ol is well-established through various identifiers and nomenclature systems. Table 1 provides a comprehensive overview of these identifiers, facilitating accurate recognition and reference to this compound in scientific literature and databases.

Table 1: Chemical Identifiers for 6-methoxy-1H-indol-5-ol

| Identifier | Value |

|---|---|

| CAS No. | 2380-83-8 |

| IUPAC Name | 6-methoxy-1H-indol-5-ol |

| Common Name | 5-hydroxy-6-methoxyindole |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| Standard InChI | InChI=1S/C9H9NO2/c1-12-9-5-7-6(2-3-10-7)4-8(9)11/h2-5,10-11H,1H3 |

| Standard InChIKey | WZARGPVIAOAKMH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C=CNC2=C1)O |

Structural Features and Chemical Properties

Molecular Structure Analysis

The structural arrangement of 6-methoxy-1H-indol-5-ol is characterized by an indole core with specific substitutions. The indole skeleton consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic system. The compound's distinctiveness arises from the methoxy group (-OCH3) at position 6 and the hydroxyl group (-OH) at position 5 of this indole framework. This particular substitution pattern defines its chemical behavior and potential biological interactions.

The indole nucleus itself contributes to the compound's aromaticity and provides a platform for the specific positioning of the functional groups. The nitrogen atom in the pyrrole ring possesses a hydrogen atom (hence "1H" in the name), which can participate in hydrogen bonding and acid-base reactions. The combined electronic effects of the indole core and the two oxygen-containing substituents create a unique electronic distribution within the molecule that influences its reactivity.

Synthesis Methods and Procedures

Documented Synthesis Approaches

The synthesis of 6-methoxy-1H-indol-5-ol can be achieved through various organic chemistry methods. One documented approach involves the catalytic hydrogenation of a nitro-substituted precursor under controlled conditions . This synthetic route is noteworthy for its moderate yield and relatively straightforward procedure.

A specific synthesis protocol documented in the literature involves the use of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene as a starting material . This precursor is subjected to catalytic hydrogenation using palladium on carbon as a catalyst under hydrogen atmosphere. The reaction proceeds through the reduction of the nitro groups and the formation of the indole ring structure through intramolecular cyclization.

Table 2: Synthesis Protocol for 6-methoxy-1H-indol-5-ol

| Parameter | Details |

|---|---|

| Starting Material | (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene |

| Catalyst | 10% palladium-carbon (water content, 50%) |

| Solvent | Methanol (300 mL) |

| Reaction Conditions | Hydrogen atmosphere, stirring for 3 hours |

| Purification Method | Silica gel column chromatography (n-heptane:ethyl acetate=3:1-3:7) |

| Yield | 46% of the target compound |

Detailed Synthesis Procedure

The synthesis procedure for 6-methoxy-1H-indol-5-ol follows these specific steps :

-

Suspension of (E)-1-(Benzyloxy)-2-methoxy-4-nitro-5-(2-nitrovinyl)benzene (9.4 g, 28.5 mmol) in methanol (300 mL).

-

Addition of 10% palladium-carbon catalyst (water content, 50%) (3.09 g) to the suspension.

-

Stirring of the mixture under hydrogen atmosphere for 3 hours to facilitate the reduction reaction.

-

Filtration of the catalyst using celite and washing with methanol to recover the product.

-

Concentration of the filtrate under vacuum to remove the solvent.

-

Purification of the resulting material using silica gel column chromatography with a specific solvent system (n-heptane:ethyl acetate=3:1-3:7).

-

Concentration of the target fraction under vacuum to obtain the pure 6-methoxy-1H-indol-5-ol (2.12 g, 46% yield).

Analytical Characterization

The synthesized 6-methoxy-1H-indol-5-ol has been characterized using proton nuclear magnetic resonance (1H-NMR) spectroscopy, which confirms its structural identity . The spectral data provides valuable information about the proton environments within the molecule:

1H-NMR Spectrum (CDCl3) δ (ppm):

-

3.92 (3H, s) - Corresponding to the methoxy group protons

-

5.45 (1H, s) - Attributed to the hydroxyl group proton

-

6.39-6.44 (1H, m) - Aromatic proton in the indole system

-

6.88 (1H, s) - Aromatic proton

-

7.08 (1H, t, J=2.9 Hz) - Aromatic proton with specific coupling

-

7.14 (1H, s) - Aromatic proton

-

7.95 (1H, brs) - NH proton of the indole core

This spectroscopic data provides definitive confirmation of the successful synthesis of 6-methoxy-1H-indol-5-ol, identifying all the key proton signals expected for this structure.

Current Research and Future Directions

Structure-Activity Relationship Studies

Understanding the relationship between structure and activity is crucial for the rational design of bioactive compounds. The specific arrangement of substituents in 6-methoxy-1H-indol-5-ol presents an interesting case for structure-activity relationship studies. Comparative analyses with other indole derivatives could provide valuable insights into how the positioning of the methoxy and hydroxyl groups influences biological interactions and chemical reactivity.

Future research might focus on synthesizing a series of related compounds with variations in the substitution pattern to establish clear structure-activity relationships. Such studies could enhance our understanding of the optimal structural features required for specific biological activities and guide the design of more effective compounds for targeted applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume